
N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a complex organic compound that contains a benzyl group, a tetrahydroquinoline group, and a thiophene carboxamide group . These groups are common in medicinal chemistry and have been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the tetrahydroquinoline ring and the attachment of the benzyl and thiophene carboxamide groups . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroquinoline ring provides a rigid, planar structure, while the benzyl and thiophene carboxamide groups may add additional complexity to the molecule’s 3D shape .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzyl group, the tetrahydroquinoline ring, and the thiophene carboxamide group . Each of these groups can participate in different types of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .科学研究应用
抗菌和抗结核活性
与 N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)噻吩-2-羧酰胺结构相似的化合物已显示出有希望的抗菌和抗结核活性。例如,喹诺酮的羧酰胺衍生物已被合成,并在各种研究中表现出显着的抗菌、抗真菌和抗结核特性。这表明我们感兴趣的化合物也可能具有类似的生物活性,使其成为开发新型抗菌剂的进一步研究的候选者 (Kumar、Fernandes 和 Kumar,2014 年)。
药理特性
相关的喹诺酮和羧酰胺化合物因其药理特性而被广泛研究,包括它们作为抗精神病剂的潜力。例如,已评估杂环羧酰胺与其与多巴胺和血清素受体的结合,表明具有精神活性作用的潜力。此类研究强调了探索 N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)噻吩-2-羧酰胺和相关分子的药理应用在开发新治疗剂中的重要性 (Norman 等人,1996 年)。
合成和结构研究
相关化合物的合成和结构解析,例如苯并噻吩羧酰胺,一直是研究的重点,为进一步探索 N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)噻吩-2-羧酰胺提供了基础。这些研究提供了对分子框架的见解,这可能有助于设计具有提高疗效和减少副作用的药物。了解这些化合物的结构特征和合成途径对于它们在药物化学中的应用至关重要 (Abbasi 等人,2011 年)。
未来方向
作用机制
Target of Action
The compound “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a complex organic molecule that likely interacts with specific biological targets. Based on its structure, it contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific studies on “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide”, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with a variety of biochemical pathways .
Result of Action
Indole derivatives have been shown to have diverse biological activities .
属性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20-11-8-16-13-17(22-21(25)19-7-4-12-26-19)9-10-18(16)23(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDORNVNWSOAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)
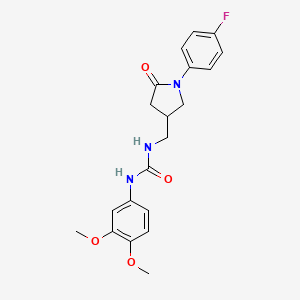
![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)
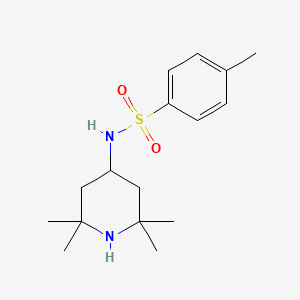
![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)
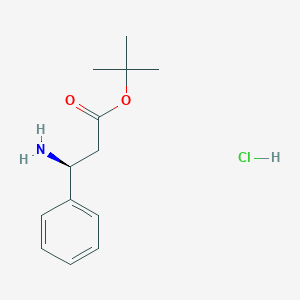

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)
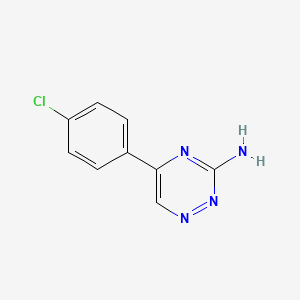
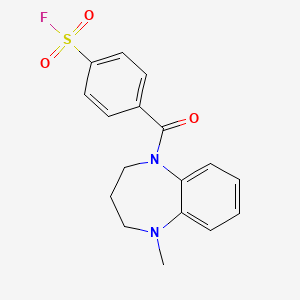
![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)